molecular formula C19H28N4O4 B12402510 Influenza A virus-IN-4

Influenza A virus-IN-4

Cat. No.: B12402510
M. Wt: 376.4 g/mol
InChI Key: OZSJOJZTMXIPQJ-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Influenza A virus-IN-4 is a compound specifically designed to inhibit the replication of Influenza A virus. This compound is part of a class of antiviral agents that target the viral replication machinery, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its efficacy in reducing viral load and mitigating the symptoms of influenza.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Influenza A virus-IN-4 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route may include:

    Formation of the Core Structure: This involves the use of organic synthesis techniques to construct the basic molecular framework.

    Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and potency.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve:

    Batch Processing: Large-scale reactors are used to carry out the chemical reactions.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Influenza A virus-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Influenza A virus-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.

    Biology: Employed in research to understand the life cycle of Influenza A virus and its interaction with host cells.

    Medicine: Investigated for its potential use in treating influenza infections, reducing viral load, and alleviating symptoms.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

Influenza A virus-IN-4 exerts its effects by targeting the viral replication machinery. It binds to specific proteins involved in the replication process, inhibiting their function and preventing the virus from multiplying. The molecular targets include viral polymerase proteins and other components essential for viral RNA synthesis. By disrupting these pathways, this compound effectively reduces viral replication and spread.

Comparison with Similar Compounds

    Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.

    Zanamivir: Another antiviral drug that inhibits neuraminidase, an enzyme essential for viral replication.

    Peramivir: An intravenous antiviral drug used for the treatment of influenza.

Uniqueness: Influenza A virus-IN-4 is unique in its specific targeting of the viral replication machinery, offering a different mechanism of action compared to neuraminidase inhibitors like oseltamivir and zanamivir. This unique targeting makes it a valuable addition to the arsenal of antiviral agents, particularly in cases where resistance to other drugs has developed.

Properties

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[(3-aminopyridin-2-yl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C19H28N4O4/c1-4-13(5-2)27-16-10-12(19(25)26)9-15(17(16)22-11(3)24)23-18-14(20)7-6-8-21-18/h6-8,10,13,15-17H,4-5,9,20H2,1-3H3,(H,21,23)(H,22,24)(H,25,26)/t15-,16+,17+/m0/s1

InChI Key

OZSJOJZTMXIPQJ-GVDBMIGSSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O

Origin of Product

United States

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